molecular formula C20H22FN5O4S B2385481 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034230-41-4

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2385481
CAS No.: 2034230-41-4
M. Wt: 447.49
InChI Key: ONPYBSWGVYGFIR-UHFFFAOYSA-N
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Description

“4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoropyrimidine moiety: This step may involve nucleophilic substitution reactions.

    Coupling with the piperidine derivative: This can be done using amide bond formation techniques.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions can occur at various functional groups, including the sulfonamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine and piperidine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a candidate for biochemical studies.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties.

    Cancer Research: The compound may be investigated for its potential anticancer activity.

Industry

    Agriculture: Possible applications as herbicides or pesticides.

    Polymer Science: Use in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of “4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The fluoropyrimidine and piperidine groups may interact with specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Fluoropyrimidines: Compounds like 5-fluorouracil, used in cancer treatment.

Uniqueness

“4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides and fluoropyrimidines.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O4S/c21-15-12-22-20(23-13-15)25-9-7-14(8-10-25)11-24-31(29,30)17-3-1-16(2-4-17)26-18(27)5-6-19(26)28/h1-4,12-14,24H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPYBSWGVYGFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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